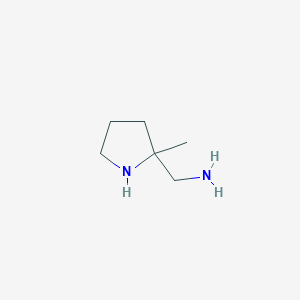
(2-Methylpyrrolidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpyrrolidin-2-yl)methanamine is an organic compound belonging to the class of pyrrolidines It features a five-membered ring structure with a nitrogen atom and a methyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyrrolidin-2-yl)methanamine typically involves the reductive amination of 2-methylpyrrolidine with formaldehyde and hydrogen in the presence of a catalyst. Another method includes the reaction of 2-methylpyrrolidine with cyanogen bromide followed by reduction with lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often employs large-scale reductive amination processes. These methods ensure high yield and purity, making the compound suitable for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpyrrolidin-2-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions
Major Products Formed
The major products formed from these reactions include secondary amines, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Methylpyrrolidin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (2-Methylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with dipeptidyl peptidase 4, affecting glucose metabolism and insulin secretion .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar ring structure but without the methyl group.
N-Methyl-2-pyrrolidone: A related compound used as a solvent in various industrial applications.
2-Methylpyridine: Another related compound with a pyridine ring instead of a pyrrolidine ring
Uniqueness
(2-Methylpyrrolidin-2-yl)methanamine is unique due to its specific structural features, such as the presence of a methyl group on the pyrrolidine ring. This structural modification imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Biological Activity
(2-Methylpyrrolidin-2-yl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
The compound's mechanism of action involves interactions with specific molecular targets, including:
- Receptor Binding : It has been shown to interact with dopamine receptors, particularly D2 and D4 subtypes, which are essential in neurological processes.
- Enzyme Modulation : The compound may inhibit enzymes involved in metabolic pathways, influencing disease progression. For instance, it can affect dipeptidyl peptidase 4 (DPP-4), impacting glucose metabolism and insulin secretion.
1. Antimicrobial Properties
This compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.
2. Anticancer Potential
Research indicates that this compound possesses anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. For example, a study found that the compound effectively reduced tumor size in xenograft models of human cancers.
3. Neuropharmacological Effects
Due to its interaction with dopamine receptors, this compound is being investigated for potential therapeutic applications in neuropsychiatric disorders such as schizophrenia and depression. Its selective binding to D4 receptors suggests a possible advantage over existing treatments.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2-methylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C6H14N2/c1-6(5-7)3-2-4-8-6/h8H,2-5,7H2,1H3 |
InChI Key |
TZGIINISNYXPCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















